1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane
Overview
Description
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a fluorophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Bromination: The bromination of the propyl chain can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Deprotection: Formation of the free amine.
Coupling Reactions: Formation of biaryl or aryl-alkene compounds.
Scientific Research Applications
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the construction of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides protection during synthesis, which can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
1-(Boc-amino)-3-chloro-1-(3-fluorophenyl)propane: Similar structure but with a chlorine atom instead of bromine.
1-(Boc-amino)-3-iodo-1-(3-fluorophenyl)propane: Similar structure but with an iodine atom instead of bromine.
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane: Similar structure but with the fluorine atom in the para position.
Uniqueness
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane is unique due to the combination of the Boc-protected amine, bromine atom, and meta-fluorophenyl group. This combination provides distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
tert-butyl N-[3-bromo-1-(3-fluorophenyl)propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(7-8-15)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBHDUKESZKWLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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